Allotetrahydrocortisol

概要

説明

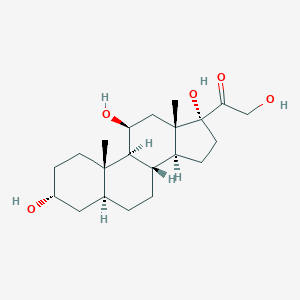

Allotetrahydrocortisol, also known as 5α-tetrahydrocortisol, is a metabolite of cortisol, a primary glucocorticoid hormone produced in the adrenal cortex. This compound plays a significant role in the metabolism of cortisol and is involved in various physiological processes. It is a neurosteroid and has been found to act as a negative allosteric modulator of the gamma-aminobutyric acid type A receptor .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of allotetrahydrocortisol typically involves the reduction of cortisol. The process can be carried out using various reducing agents under controlled conditions. One common method involves the use of sodium borohydride (NaBH4) in an aqueous or alcoholic solution to reduce cortisol to this compound .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the reduction of cortisol. These methods are advantageous due to their specificity and efficiency in producing high yields of the desired metabolite .

化学反応の分析

Types of Reactions: Allotetrahydrocortisol undergoes various chemical reactions, including:

Oxidation: It can be oxidized back to cortisol or cortisone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of other tetrahydro metabolites.

Substitution: Functional groups on the steroid backbone can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents and nucleophiles.

Major Products:

Oxidation: Cortisol, cortisone.

Reduction: Other tetrahydro metabolites.

Substitution: Halogenated derivatives, hydroxylated derivatives.

科学的研究の応用

Clinical Significance in Adrenal Insufficiency

Allotetrahydrocortisol plays a crucial role in assessing glucocorticoid metabolism, particularly in patients with adrenal insufficiency (AI). In a study involving patients receiving hydrocortisone therapy, it was found that the urinary excretion of alloTHF was significantly altered, indicating dysregulation in glucocorticoid metabolism due to inadequate hormone replacement therapy. This highlights the importance of monitoring alloTHF levels to optimize treatment protocols for AI patients .

Role in Mineralocorticoid Excess Syndromes

The compound is also pivotal in understanding conditions like apparent mineralocorticoid excess (AME), which is characterized by hypertension and hypokalemia due to cortisol's mineralocorticoid effects. Research has shown that increased ratios of 5α-tetrahydrocortisol (5α-THF) to tetrahydrocortisone (THE) are indicative of AME, providing a biochemical marker for diagnosis . This relationship emphasizes the need for measuring alloTHF and its related metabolites in clinical settings to identify and manage this syndrome effectively.

Metabolic Syndrome and Hypertension Research

This compound's involvement extends into metabolic syndrome research. A study measuring urinary excretion of cortisol and its metabolites, including alloTHF, found significant correlations between elevated alloTHF levels and increased risk factors for metabolic syndrome among renal transplant recipients. The findings suggested that altered glucocorticoid production could contribute to hypertension and metabolic disturbances in this population .

Analytical Methods for Detection

The development of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enhanced the ability to measure alloTHF accurately alongside other glucocorticoids. This method allows for simultaneous determination of cortisol, cortisone, tetrahydrocortisol, and alloTHF, facilitating comprehensive metabolic profiling in various research contexts .

Case Study 1: Adrenal Insufficiency Management

In a clinical trial involving 51 patients with primary and secondary adrenal insufficiency, the introduction of a dual-release hydrocortisone formulation resulted in improved metabolic profiles, including alterations in urinary alloTHF excretion. This study underscores the potential benefits of tailored glucocorticoid therapies based on metabolite monitoring .

Case Study 2: Hypertension in Renal Transplant Recipients

A longitudinal study involving 693 renal transplant recipients demonstrated that lower urinary excretion of glucocorticoid metabolites, including alloTHF, correlated with increased hypertension risk. The findings suggest that monitoring these metabolites could be crucial for managing cardiovascular risks in this patient group .

Data Summary Table

作用機序

Allotetrahydrocortisol exerts its effects primarily through its interaction with the gamma-aminobutyric acid type A receptor. As a negative allosteric modulator, it binds to a site on the receptor distinct from the active site, reducing the receptor’s activity. This modulation can influence various physiological processes, including stress response and immune function .

類似化合物との比較

Tetrahydrocortisol: Another metabolite of cortisol, differing in the stereochemistry of the hydrogen atoms at specific positions.

Tetrahydrocortisone: A metabolite of cortisone, structurally similar but with different functional groups.

Allotetrahydrocortisone: Similar to allotetrahydrocortisol but derived from cortisone instead of cortisol.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as a negative allosteric modulator of the gamma-aminobutyric acid type A receptor. This distinguishes it from other cortisol metabolites, which may have different biological activities and mechanisms of action .

生物活性

Allotetrahydrocortisol (allo-THC) is a significant metabolite of cortisol, a primary glucocorticoid hormone involved in various physiological processes, including metabolism, immune response, and stress regulation. Understanding the biological activity of allo-THC is crucial for its implications in health and disease, particularly in conditions related to cortisol dysregulation, such as Cushing's syndrome.

- Chemical Structure : this compound is known chemically as 5α-tetrahydrocortisol and is classified under steroid hormones.

- CAS Number : 302-91-0

- Molecular Formula : C21H30O5

Metabolism and Excretion

This compound is primarily formed from cortisol through the action of 5α-reductase enzymes. It is then excreted in urine, where its levels can serve as biomarkers for various endocrine disorders. The excretion patterns of allo-THC can provide insights into adrenal function and the presence of conditions like Cushing's syndrome.

Table 1: Urinary Excretion Levels of this compound

| Condition | Mean this compound (µg/24h) | Statistical Significance (p-value) |

|---|---|---|

| Healthy Controls | 0.85 | - |

| Adrenal Incidentaloma | 1.08 | p < 0.0001 |

| Cushing’s Syndrome | 1.86 | p < 0.0001 |

This data highlights the significant increase in allo-THC levels in patients with Cushing's syndrome compared to healthy individuals, suggesting its potential role as a biomarker for adrenal hyperactivity .

This compound exhibits biological activities that are closely related to those of cortisol but with distinct effects due to its structural differences:

- Glucocorticoid Activity : Allo-THC possesses glucocorticoid-like activity, influencing glucose metabolism and immune response modulation. Its binding affinity to glucocorticoid receptors allows it to exert effects similar to cortisol.

- Anti-inflammatory Effects : Like cortisol, allo-THC may exhibit anti-inflammatory properties, which could be beneficial in conditions characterized by excessive inflammation.

Case Studies

- Cushing's Syndrome : A study involving patients diagnosed with Cushing's syndrome demonstrated that elevated levels of allo-THC correlated with clinical symptoms such as obesity and hypertension. The urinary excretion of allo-THC was significantly higher in these patients compared to controls, indicating its potential as a diagnostic marker .

- Adrenal Insufficiency : In patients with adrenal insufficiency receiving glucocorticoid therapy, monitoring allo-THC levels can help assess treatment efficacy and adrenal function recovery. Fluctuations in its levels were noted during dose adjustments .

Research Findings

Recent research has focused on the metabolic pathways involving allo-THC and its derivatives. The following findings are notable:

- Metabolomic Profiling : A comprehensive study utilizing metabolomic approaches identified allo-THC among other steroid metabolites as a key differentiator between healthy individuals and those with adrenal disorders .

- Correlation with Other Steroids : Allo-THC levels were found to correlate positively with other steroid hormones such as tetrahydrocortisol and cortisol itself, suggesting interconnected metabolic pathways that could be targeted for therapeutic interventions .

特性

IUPAC Name |

2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODPIQQILQLWGS-FDSHTENPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861575 | |

| Record name | 3alpha,5alpha-Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Tetrahydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

302-91-0 | |

| Record name | 5α-Tetrahydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allotetrahydrocortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3alpha,5alpha-Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-α,11-β,17-α,21-tetrahydroxy-5-α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPREGNANE-3.ALPHA.,11.BETA.,17.ALPHA.,21-TETROL-20-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A30U7U312E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Tetrahydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244.5 °C | |

| Record name | 5alpha-Tetrahydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。